molecular formula C11H14N2O3 B13662210 N-Acetyl-4-aminophenylalanine CAS No. 68319-36-8

N-Acetyl-4-aminophenylalanine

Cat. No.: B13662210
CAS No.: 68319-36-8
M. Wt: 222.24 g/mol
InChI Key: FEQBTHHWQQXZTN-UHFFFAOYSA-N
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Description

N-Acetyl-4-aminophenylalanine is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino group and an amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-4-aminophenylalanine can be synthesized through several methods. One common approach involves the acetylation of 4-aminophenylalanine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Recombinant Escherichia coli strains are engineered to produce 4-aminophenylalanine from glucose. The 4-aminophenylalanine is then acetylated to form this compound. This method is advantageous due to its sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-4-aminophenylalanine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenylalanine derivatives .

Scientific Research Applications

N-Acetyl-4-aminophenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-4-aminophenylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in the synthesis of peptides and proteins. The acetyl group enhances its stability and bioavailability, making it a valuable compound in biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-4-aminophenylalanine is unique due to the presence of both an acetyl group and an amino group on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications .

Properties

68319-36-8

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-acetamido-3-(4-aminophenyl)propanoic acid

InChI

InChI=1S/C11H14N2O3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)

InChI Key

FEQBTHHWQQXZTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O

Origin of Product

United States

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